2-({[2-(4-methylphenoxy)ethyl]sulfanyl}methyl)-1H-1,3-benzodiazole
Description
Properties
IUPAC Name |
2-[2-(4-methylphenoxy)ethylsulfanylmethyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-13-6-8-14(9-7-13)20-10-11-21-12-17-18-15-4-2-3-5-16(15)19-17/h2-9H,10-12H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHIJYYMOZHSNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCSCC2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(4-methylphenoxy)ethyl]sulfanyl}methyl)-1H-1,3-benzodiazole typically involves multiple steps. One common method includes the reaction of 4-methylphenol with ethylene oxide to form 2-(4-methylphenoxy)ethanol. This intermediate is then reacted with thionyl chloride to produce 2-(4-methylphenoxy)ethyl chloride. The next step involves the reaction of this intermediate with 2-mercaptomethyl-1H-benzimidazole under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({[2-(4-methylphenoxy)ethyl]sulfanyl}methyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the ethylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the benzimidazole ring.
Scientific Research Applications
2-({[2-(4-methylphenoxy)ethyl]sulfanyl}methyl)-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-({[2-(4-methylphenoxy)ethyl]sulfanyl}methyl)-1H-1,3-benzodiazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzimidazole core. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with receptor signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs and their substituent differences:
Physicochemical Properties
- Lipophilicity: The 4-methylphenoxyethyl chain in the target compound increases lipophilicity (logP ~3.5 estimated), compared to YLO (logP ~3.2), due to the methyl group’s hydrophobic contribution .
- Solubility : Substitution with polar groups (e.g., morpholine in or methoxypropoxy in Rabeprazole Sulfide ) improves aqueous solubility, whereas the target compound’s aryloxyalkyl chain may limit solubility in polar solvents.
Biological Activity
The compound 2-({[2-(4-methylphenoxy)ethyl]sulfanyl}methyl)-1H-1,3-benzodiazole is a member of the benzodiazole family, which is known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of approximately 358.46 g/mol. The compound features a benzodiazole moiety, a sulfanyl group, and an ether linkage that may contribute to its biological effects.
Biological Activity Overview
Benzodiazoles are characterized by their ability to interact with various biological targets, leading to a range of pharmacological effects. The specific activities associated with this compound include:
- Antimicrobial Activity : Compounds with similar structures have shown significant antibacterial and antifungal properties. For instance, derivatives of benzimidazole have been reported to exhibit notable activity against Gram-positive and Gram-negative bacteria as well as fungi .
- Antiparasitic Activity : Benzimidazole derivatives are known for their antiparasitic effects, particularly through the inhibition of tubulin polymerization in parasites . While specific data for this compound is limited, its structural similarity suggests potential in this area.
- Anticancer Potential : The presence of the benzodiazole ring is often linked to anticancer activity. Studies have shown that benzodiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Structure-Activity Relationship (SAR)
The biological activity of benzodiazoles can be significantly influenced by substituents on the benzene ring and the nature of the heterocyclic moiety. A comparative analysis highlights the following:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-Methylphenoxy)-N-(1H-benzimidazol-2-yl)acetamide | Benzimidazole instead of benzodiazole | Antimicrobial |
| Methyl 2-(benzothiazol-2-yl)acetate | Different heterocyclic ring | Anticancer |
| Ethyl 2-(5-chloro-1H-benzimidazol-2-yl)acetate | Chlorine substitution | Antifungal |
The unique combination of the sulfanyl group and the specific benzodiazole structure in this compound may confer distinct biological activities not found in other similar compounds .
Case Studies
Recent studies have evaluated various benzodiazole derivatives for their pharmacological properties:
- Antimicrobial Studies : In vitro testing showed that certain benzimidazole derivatives exhibited MIC values as low as 12.5 μg/ml against Salmonella typhi, indicating strong antibacterial potential compared to standard antibiotics .
- Anticancer Activity : Research involving molecular dynamics simulations revealed that some benzodiazole compounds interact effectively with cancer-related proteins, suggesting mechanisms for their cytotoxic effects .
- Antiparasitic Effects : Compounds structurally related to this compound have demonstrated efficacy against parasitic infections by disrupting cellular processes essential for parasite survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
